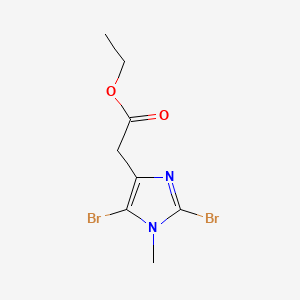

ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate is a halogenated imidazole derivative characterized by a 1-methyl-substituted imidazole core with bromine atoms at positions 2 and 5, and an ethyl acetate group at position 4. The methyl group at N1 likely enhances stability and modulates electron density, while bromine atoms may influence reactivity in cross-coupling reactions or halogen bonding interactions.

Preparation Methods

The synthesis of ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 1-methylimidazole followed by esterification with ethyl bromoacetate. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine. Industrial production methods may employ continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with nucleophiles such as amines or thiols under mild conditions.

Oxidation Reactions: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding amines or alcohols.

Common reagents used in these reactions include sodium hydride, potassium carbonate, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Researchers investigate its potential as a lead compound for developing new drugs targeting various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for agrochemicals.

Mechanism of Action

The mechanism of action of ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related imidazole derivatives (Table 1). Key distinctions arise in substituent patterns, molecular weight, and physicochemical properties, which impact applications in synthesis and drug development.

Table 1: Comparative Analysis of Ethyl 2-(2,5-Dibromo-1-methyl-1H-imidazol-4-yl)acetate and Analogues

*Estimated based on halogen contributions.

†Calculated from molecular formula (C₈H₉Br₂N₂O₂).

‡Predicted using fragment-based methods.

Structural and Functional Insights:

Substituent Effects: Halogens: Bromine in the target compound provides greater polarizability and van der Waals interactions compared to nitro or chlorine groups in analogues . This may enhance binding to hydrophobic enzyme pockets.

Physicochemical Properties :

- The target compound’s higher molecular weight (~339.90) and XLogP3 (~3.0) suggest increased lipophilicity compared to nitro- or chloro-substituted derivatives, favoring membrane permeability in drug design.

Synthetic Utility :

- Bromine atoms at positions 2 and 5 enable Suzuki-Miyaura or Ullmann coupling reactions, contrasting with nitro-substituted derivatives (e.g., ’s compound), which are more suited for reduction or nucleophilic aromatic substitution .

Biological Activity

Ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate (CAS Number: 2803862-31-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

The molecular formula for ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate is C8H10Br2N2O2 with a molecular weight of approximately 296.98 g/mol. The compound contains two bromine atoms, which may contribute to its biological activity through various mechanisms.

Synthesis

The synthesis of ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate typically involves the bromination of imidazole derivatives followed by esterification. The specific synthetic routes can vary and may include the use of reagents such as bromine or N-bromosuccinimide (NBS) for bromination, and ethyl acetate for the esterification process.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate. For instance, compounds with similar imidazole structures have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenase (LOX).

In a study evaluating a related compound, significant inhibition of COX-1 and COX-2 was observed, with IC50 values indicating moderate activity against these enzymes. The results suggested that such compounds could serve as potential anti-inflammatory agents by reducing the production of inflammatory mediators like prostaglandins and leukotrienes .

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. Ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate may exhibit activity against various pathogens due to the presence of the imidazole ring, which is known to interact with microbial cell membranes and inhibit growth.

Case Study 1: Inhibition of COX Enzymes

A study focused on a similar imidazole derivative demonstrated its ability to inhibit COX enzymes effectively. The compound showed an IC50 value for COX-1 at approximately 314 μg/mL and for COX-2 at around 130 μg/mL. This suggests that modifications in the molecular structure can enhance anti-inflammatory properties .

| Enzyme | IC50 (μg/mL) |

|---|---|

| COX-1 | 314 |

| COX-2 | 130 |

| 5-LOX | 105 |

Case Study 2: Antimicrobial Efficacy

Another study reported that imidazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The biological activity of ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and LOX.

- Membrane Disruption : The lipophilic nature of the imidazole ring allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Receptor Modulation : Potential interactions with various receptors involved in inflammation and pain signaling pathways may also contribute to its biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for ethyl 2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves bromination and esterification steps. To optimize yields, employ factorial design experiments (e.g., varying solvent polarity, temperature, and catalyst loading) to identify critical parameters. For example, using DMF as a solvent with N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) may enhance selectivity for dibromination . Statistical methods like response surface methodology (RSM) can reduce trial-and-error approaches by modeling interactions between variables .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Combine 1H/13C NMR to confirm substitution patterns (e.g., bromine positions on the imidazole ring) and ester functionality. FT-IR can validate carbonyl (C=O) and C-Br stretches. For crystallinity assessment, X-ray diffraction (if crystals are obtainable) provides unambiguous structural confirmation, as demonstrated in analogous imidazole derivatives . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% to ensure purity .

Q. How can this compound be applied in medicinal chemistry research, particularly in bioactivity studies?

- Methodological Answer : Its brominated imidazole core is a pharmacophore in kinase inhibitors and antimicrobial agents. Use molecular docking to predict binding affinities with target proteins (e.g., bacterial enzymes or cancer-related kinases). Synthesize derivatives by modifying the ester group or imidazole substituents, then screen for bioactivity using in vitro assays (e.g., MIC for antimicrobial activity) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in the synthesis of this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational studies (e.g., DFT calculations) can map electron density on the imidazole ring to predict bromination sites. Compare activation energies for bromination at C2 vs. C5 positions under different conditions (e.g., solvent polarity, Brønsted/Lewis acid catalysts). Experimental validation via Hammett plots or kinetic isotope effects may further clarify mechanistic pathways .

Q. How can contradictions in solubility data for this compound across literature sources be resolved?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent impurities. Conduct phase solubility analysis in multiple solvents (e.g., DMSO, ethanol, hexane) under controlled humidity/temperature. Use DSC/TGA to detect polymorph transitions and HPLC-MS to rule out degradation products. Cross-validate findings with computational solubility parameters (e.g., Hansen solubility spheres) .

Q. What strategies mitigate side reactions during esterification of the imidazole precursor?

- Methodological Answer : Side reactions (e.g., hydrolysis or over-alkylation) can be minimized by:

- Using anhydrous conditions and molecular sieves to scavenge water.

- Employing mild acylating agents (e.g., ethyl chloroacetate with DMAP as a catalyst).

- Monitoring reaction progress via in situ FT-IR to detect intermediate formation .

Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?

- Methodological Answer : Perform molecular dynamics (MD) simulations to assess steric/electronic effects of substituents on stability. Use QSAR models to correlate structural features (e.g., Hammett σ values of substituents) with reactivity trends. For example, introducing electron-withdrawing groups may stabilize the imidazole ring against nucleophilic attack .

Q. Data Analysis and Experimental Design

Q. What statistical methods are recommended for optimizing reaction conditions when scaling up synthesis?

- Methodological Answer : Apply Box-Behnken or central composite designs to evaluate nonlinear interactions between variables (e.g., temperature, stoichiometry, mixing rate). Use ANOVA to identify significant factors and generate predictive models for yield/purity. For scale-up, incorporate dimensional analysis to maintain geometric/kinetic similarity between lab and pilot reactors .

Q. How should researchers address discrepancies between computational predictions and experimental results in reaction pathway studies?

- Methodological Answer : Reconcile contradictions by:

- Re-examining computational parameters (e.g., solvent effects in DFT calculations).

- Validating transition states via isotopic labeling experiments or kinetic studies.

- Using machine learning to refine predictive models with experimental datasets .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) for high-resolution separation. For large-scale purification, centrifugal partition chromatography (CPC) offers advantages over traditional column chromatography by avoiding irreversible adsorption .

Properties

Molecular Formula |

C8H10Br2N2O2 |

|---|---|

Molecular Weight |

325.99 g/mol |

IUPAC Name |

ethyl 2-(2,5-dibromo-1-methylimidazol-4-yl)acetate |

InChI |

InChI=1S/C8H10Br2N2O2/c1-3-14-6(13)4-5-7(9)12(2)8(10)11-5/h3-4H2,1-2H3 |

InChI Key |

LWUZHAWDBQUSQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(N(C(=N1)Br)C)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.